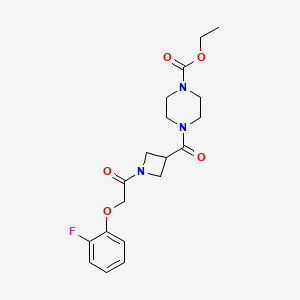

Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate

Description

Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine backbone linked to an azetidine ring via a carbonyl group. This compound belongs to a class of nitrogen-containing heterocycles, which are widely explored in medicinal chemistry for their pharmacokinetic tunability and receptor-binding capabilities .

Properties

IUPAC Name |

ethyl 4-[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O5/c1-2-27-19(26)22-9-7-21(8-10-22)18(25)14-11-23(12-14)17(24)13-28-16-6-4-3-5-15(16)20/h3-6,14H,2,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDINYHILJIWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₇H₁₈FNO₄

- Molecular Weight : 325.33 g/mol

- Functional Groups : This compound features a piperazine ring, an azetidine moiety, and a fluorophenoxy group, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve multiple pathways:

- Receptor Interaction : The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, potentially influencing mood and behavior.

- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism, thus affecting neurological functions.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Antidepressant Effects : Compounds with similar structures have shown promise as antidepressants by modulating serotonergic pathways.

- Anticancer Properties : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their potential as anticancer agents.

- Neuroprotective Effects : The ability to inhibit MAO suggests a neuroprotective role, potentially beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its azetidine-piperazine core and 2-fluorophenoxy substituent. Below is a comparison with key analogs:

Key Observations :

- Azetidine vs.

- Substituent Effects: The 2-fluorophenoxy group offers moderate lipophilicity (logP ~2.5–3.0), whereas bulkier groups like biphenylyloxy () or tetrafluoroethoxy () may reduce solubility but improve metabolic stability .

Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.